Ethyl benzylidenecyanoacetate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl (E)-2-cyano-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-8H,2H2,1H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDAMWRCUXGACP-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=CC=C1)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2025-40-3, 2169-69-9 | |

| Record name | 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002025403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-cyanocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl trans-alpha -cyanocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Benzylidenecyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl benzylidenecyanoacetate, with the IUPAC name ethyl (2E)-2-cyano-3-phenylprop-2-enoate, is a versatile organic compound characterized by its α,β-unsaturated system conjugated with a phenyl ring, a cyano group, and an ethyl ester group. This unique structure imparts significant chemical reactivity, making it a crucial intermediate in a variety of synthetic pathways. This document provides a comprehensive overview of its physical, chemical, and spectroscopic properties, detailed experimental protocols for its synthesis, and a summary of its applications, particularly in the synthesis of biologically active heterocyclic compounds.

Chemical and Physical Properties

Ethyl benzylidenecyanoacetate is a stable compound under standard conditions. Its core structure consists of a phenyl group attached to a carbon-carbon double bond, which is in conjugation with both a cyano (-CN) and an ethyl ester (-COOC₂H₅) group. This α,β-unsaturated carbonyl structure is pivotal to its chemical behavior.[1]

Table 1: Physical and Chemical Properties of Ethyl Benzylidenecyanoacetate

| Property | Value | Reference(s) |

| IUPAC Name | ethyl (2E)-2-cyano-3-phenylprop-2-enoate | [2][3] |

| Synonyms | Ethyl 2-cyano-3-phenylacrylate, Ethyl cyanocinnamate | [1] |

| Molecular Formula | C₁₂H₁₁NO₂ | [2][3] |

| Molecular Weight | 201.22 g/mol | [3] |

| CAS Registry Number | 2025-40-3 | [2][3] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| LogP | 2.43 | [2] |

Spectroscopic Properties

The structure and purity of ethyl benzylidenecyanoacetate are typically confirmed using various spectroscopic methods. The key characteristic signals are summarized below.

Table 2: Spectroscopic Data for Ethyl Benzylidenecyanoacetate

| Technique | Characteristic Signals | Reference(s) |

| FT-IR | C≡N stretching (cyano group), C=O stretching (ester group), C=C stretching (alkene bond), C-H stretching (aromatic and aliphatic), C-O stretching (ester group) | [1] |

| ¹H-NMR | Signals corresponding to the aromatic protons of the phenyl ring, the vinyl proton, and the ethyl group protons (quartet and triplet). | [1] |

| ¹³C-NMR | Resonances for the carbons of the phenyl ring, the cyano group, the ester carbonyl, the alkene carbons, and the ethyl group carbons. | [1] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. | [1][3][4] |

Chemical Reactivity and Synthesis

The primary method for synthesizing ethyl benzylidenecyanoacetate is the Knoevenagel condensation . This reaction involves the nucleophilic addition of an active hydrogen compound (ethyl cyanoacetate) to a carbonyl group (benzaldehyde), followed by a dehydration reaction to form the α,β-unsaturated product.[5] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[5][6]

Knoevenagel Condensation: Mechanism and Protocol

The mechanism proceeds through several key steps:

-

Deprotonation: The basic catalyst removes an acidic α-hydrogen from the active methylene group of ethyl cyanoacetate, generating a resonance-stabilized carbanion (enolate).[7][8]

-

Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde to form a tetrahedral alkoxide intermediate.[7][8]

-

Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst or a protic solvent, to form a β-hydroxy compound.[7]

-

Dehydration: Elimination of a water molecule from the β-hydroxy intermediate yields the final product, ethyl benzylidenecyanoacetate, predominantly as the E-isomer.[6]

Experimental Protocol: Knoevenagel Condensation

A representative experimental procedure for the synthesis of ethyl benzylidenecyanoacetate is as follows:

-

Combine Reactants: In a suitable flask equipped for reflux, combine benzaldehyde, ethyl cyanoacetate, a catalytic amount of piperidine and acetic acid in a solvent such as dry benzene.

-

Heat Under Reflux: Heat the mixture under reflux. Water formed during the reaction is typically removed using a Dean-Stark apparatus to drive the equilibrium towards the product.

-

Monitor Reaction: The reaction progress is monitored until completion.

-

Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate.

-

Purification: The organic solution is washed with a saturated sodium chloride solution and dried over an anhydrous drying agent (e.g., magnesium sulfate). The solvent is then removed to yield the crude product, which can be further purified if necessary.

Applications in Organic and Medicinal Chemistry

Ethyl benzylidenecyanoacetate is a valuable building block in organic synthesis, primarily due to its reactive α,β-unsaturated system. It is extensively used in the synthesis of various heterocyclic compounds that possess potential biological activities.

-

Dihydropyridines: It serves as a key intermediate in the multicomponent Hantzsch reaction for the synthesis of 1,4-dihydropyridines, a class of compounds known for their cardiovascular activities.[9][10][11][12]

-

Other Pyridine Derivatives: It is utilized in the preparation of various substituted pyridines through different cyclization strategies.[13]

-

Thieno[2,3-b]pyridines: The compound acts as a precursor for the synthesis of thieno[2,3-b]pyridine derivatives.

Derivatives synthesized from ethyl benzylidenecyanoacetate are often investigated for a range of pharmacological applications, including potential anticancer, antimicrobial, and anti-inflammatory effects.[1]

Safety and Hazards

Ethyl benzylidenecyanoacetate is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled.[14][15] It causes skin irritation and serious eye irritation.[14][15] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[15][16] Work should be conducted in a well-ventilated area or a fume hood.[15]

Table 3: GHS Hazard Statements

| Code | Hazard Statement | Reference(s) |

| H302 | Harmful if swallowed | [14][15] |

| H312 | Harmful in contact with skin | [14][15] |

| H315 | Causes skin irritation | [14][15] |

| H319 | Causes serious eye irritation | [14][15] |

| H332 | Harmful if inhaled | [14][15] |

References

- 1. Ethyl 2-cyano-3-phenylpropanoate | C12H13NO2 | CID 228103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | SIELC Technologies [sielc.com]

- 3. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester [webbook.nist.gov]

- 4. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester [webbook.nist.gov]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]

- 11. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acgpubs.org [acgpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. Ethyl benzylidenecyanoacetate | C12H11NO2 | CID 74845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

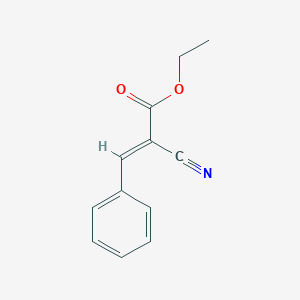

Ethyl benzylidenecyanoacetate chemical structure and IUPAC name.

This guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, synthesis, and applications of ethyl benzylidenecyanoacetate. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and IUPAC Name

Ethyl benzylidenecyanoacetate, a versatile organic compound, is characterized by the presence of a phenyl group, a cyano group, and an ethyl ester functionality attached to an alkene backbone. This arrangement of functional groups makes it a valuable intermediate in a variety of chemical syntheses.

The chemical structure of ethyl benzylidenecyanoacetate is as follows:

Chemical Formula: C₁₂H₁₁NO₂

Structure:

(Where Ph is a phenyl group and COOEt is an ethyl ester group)

The IUPAC name for this compound is ethyl (2E)-2-cyano-3-phenylprop-2-enoate .[1][2] The "(2E)" designation indicates the stereochemistry at the carbon-carbon double bond, where the higher priority groups (the phenyl group and the cyano-ester group) are on opposite sides.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl benzylidenecyanoacetate is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value |

| Molecular Weight | 201.22 g/mol [2][3] |

| Melting Point | 48-51 °C[4] |

| Boiling Point | 317.8°C at 760 mmHg (for the methyl ester) |

| LogP | 2.43[2] |

| Appearance | Solid[4] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of ethyl benzylidenecyanoacetate.

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.41 (t, J= 7.4 Hz, 3H), 4.36-4.41 (q, J = 7.4 Hz, 2H), 7.50-7.60 (m, 3H), 8.02 (d, J= 7.4 Hz, 2H), 8.40 (s, 1H)[4] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 14.2, 62.8, 103.0, 115.5, 130.1, 131.1, 131.5, 133.4, 155.1, 162.5[4] |

| IR (KBr) | 2982, 2220 (C≡N), 1716 (C=O), 1600, 1440 cm⁻¹[4] |

Experimental Protocols: Synthesis via Knoevenagel Condensation

Ethyl benzylidenecyanoacetate is commonly synthesized through the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction.

Reaction Scheme:

Benzaldehyde + Ethyl Cyanoacetate → Ethyl Benzylidenecyanoacetate + Water

Detailed Protocol:

This protocol is adapted from a procedure using diisopropylethylammonium acetate (DIPEAc) as a catalyst.[4]

-

Reactants and Catalyst:

-

Benzaldehyde (1 mmol)

-

Ethyl cyanoacetate (1 mmol)

-

Diisopropylethylammonium acetate (DIPEAc)

-

-

Procedure:

-

To a solution of benzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in a suitable solvent, add the DIPEAc catalyst.

-

The reaction can be carried out at room temperature or with gentle heating to reflux, depending on the solvent and desired reaction time.[4]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 40-45 °C.

-

If a biphasic system is formed, separate the layers. Concentrate the product layer under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent to yield the desired ethyl-2-cyano-3-phenylacrylate.[4]

-

Application in the Synthesis of Dihydropyridine Derivatives

Ethyl benzylidenecyanoacetate is a key building block in multicomponent reactions for the synthesis of various heterocyclic compounds, including the pharmacologically important dihydropyridines. The Hantzsch dihydropyridine synthesis is a classic example of such an application.[5][6][7]

Logical Workflow: From Synthesis to Application

The following diagram illustrates the workflow from the synthesis of ethyl benzylidenecyanoacetate to its utilization in the Hantzsch synthesis of a dihydropyridine derivative.

Synthesis and Application of Ethyl Benzylidenecyanoacetate.

References

- 1. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester [webbook.nist.gov]

- 2. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | SIELC Technologies [sielc.com]

- 3. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester [webbook.nist.gov]

- 4. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 5. acgpubs.org [acgpubs.org]

- 6. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]

Spectroscopic Data of Ethyl 2-Cyano-3-Phenylacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-cyano-3-phenylacrylate, a valuable intermediate in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for ethyl 2-cyano-3-phenylacrylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) [1][2]

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |

| 8.26 | s | - | 1H | =CH |

| 8.00 | d | 7.2 | 2H | Ar-H |

| 7.59-7.49 | m | - | 3H | Ar-H |

| 4.40 | q | 7.2 | 2H | -OCH₂CH₃ |

| 1.41 | t | 7.2 | 3H | -OCH₂CH₃ |

¹³C NMR (100 MHz, CDCl₃) [1][2]

| Chemical Shift (δ) [ppm] | Assignment |

| 162.5 | C=O |

| 155.1 | =C(CN)COOEt |

| 133.4 | Ar-C |

| 131.5 | Ar-C |

| 131.1 | Ar-CH |

| 130.1 | Ar-CH |

| 115.5 | CN |

| 103.0 | =CH |

| 62.8 | -OCH₂CH₃ |

| 14.2 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR (KBr) [2]

| Wavenumber (cm⁻¹) | Assignment |

| 2982 | C-H stretch (aliphatic) |

| 2220 | C≡N stretch |

| 1716 | C=O stretch (ester) |

| 1600 | C=C stretch (alkene) |

| 1440 | C=C stretch (aromatic) |

Mass Spectrometry (MS)

Electron Ionization (EI)

| m/z | Assignment |

| 201 | [M]⁺ |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of ethyl 2-cyano-3-phenylacrylate was prepared by dissolving the sample in deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard. Both ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet method. A small amount of the solid sample was ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum was recorded using a Fourier-transform infrared (FT-IR) spectrometer.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source where it was bombarded with a beam of high-energy electrons, causing ionization and fragmentation. The resulting ions were then separated based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for an organic compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

The Knoevenagel Condensation: A Deep Dive into the Synthesis of Ethyl Benzylidenecyanoacetate

For Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its versatility in creating α,β-unsaturated compounds. This technical guide provides an in-depth exploration of the reaction mechanism for the synthesis of ethyl benzylidenecyanoacetate, a valuable intermediate in the production of pharmaceuticals and fine chemicals.[1][2] This document details the reaction mechanism, presents quantitative data for various catalytic systems, and provides a generalized experimental protocol.

Core Reaction Mechanism

The Knoevenagel condensation is fundamentally a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, which results in the elimination of a water molecule.[3] The reaction is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine.[4] In the synthesis of ethyl benzylidenecyanoacetate from benzaldehyde and ethyl cyanoacetate, a common and effective catalyst is piperidine.

The mechanism, when catalyzed by a secondary amine like piperidine, proceeds through the following key steps:

-

Iminium Ion Formation: Benzaldehyde reacts with piperidine to form a carbinolamine intermediate. This intermediate then loses a water molecule to form a reactive iminium ion. Theoretical calculations suggest that the formation of the iminium ion can be the rate-determining step.[5]

-

Enolate Formation: The basic catalyst, or a hydroxide ion generated in situ, deprotonates the active methylene compound, ethyl cyanoacetate.[1][6] The presence of two electron-withdrawing groups (the cyano and ester groups) makes the methylene protons acidic, facilitating the formation of a resonance-stabilized enolate ion.[4][7]

-

Nucleophilic Attack: The nucleophilic enolate ion attacks the electrophilic carbon of the iminium ion, leading to the formation of a new carbon-carbon bond and an addition intermediate.[6]

-

Catalyst Regeneration and Dehydration: The intermediate then eliminates the piperidine catalyst, which is regenerated for the next catalytic cycle.[5] This is followed by a dehydration step, often base-induced, to yield the final α,β-unsaturated product, ethyl benzylidenecyanoacetate.[8]

Reaction Mechanism Pathway

References

- 1. purechemistry.org [purechemistry.org]

- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemicals [chemicals.thermofisher.cn]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Key Reactive Sites of Ethyl Benzylidenecyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl benzylidenecyanoacetate, a versatile α,β-unsaturated carbonyl compound, serves as a pivotal building block in organic synthesis. Its multifaceted reactivity, stemming from a unique arrangement of electron-withdrawing groups, makes it a valuable precursor for a diverse array of molecular architectures, including complex heterocyclic systems of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the key reactive sites of the ethyl benzylidenecyanoacetate molecule, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its chemical behavior.

The core structure of ethyl benzylidenecyanoacetate features a phenyl group, a carbon-carbon double bond, a cyano group (-CN), and an ethyl ester group (-COOEt). This conjugated system dictates the molecule's electrophilic and nucleophilic properties, rendering it susceptible to a variety of chemical transformations.

Key Reactive Sites and Reactivity Profile

The primary reactive sites on the ethyl benzylidenecyanoacetate molecule are the electrophilic β-carbon of the α,β-unsaturated system and the electrophilic carbon of the ester carbonyl group. The molecule's reactivity is largely governed by the principles of vinylogy, where the electronic effects of the carbonyl and cyano groups are transmitted through the conjugated π-system.

The presence of two strong electron-withdrawing groups, the cyano and the ester moieties, significantly polarizes the carbon-carbon double bond, making the β-carbon highly susceptible to nucleophilic attack. This is the basis for one of the most common reaction pathways for this molecule: the Michael (or conjugate) addition.

Synthesis of Ethyl Benzylidenecyanoacetate: The Knoevenagel Condensation

The primary route to ethyl benzylidenecyanoacetate is the Knoevenagel condensation, which involves the reaction of benzaldehyde with ethyl cyanoacetate in the presence of a basic catalyst.[1][2] The high acidity of the methylene protons in ethyl cyanoacetate, flanked by two electron-withdrawing groups, facilitates the formation of a stabilized carbanion that acts as the nucleophile.[1][3]

Experimental Protocol: Knoevenagel Condensation

A typical laboratory procedure for the Knoevenagel condensation is as follows:

-

To a solution of benzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in a suitable solvent (e.g., ethanol, dichloromethane), add a catalytic amount of a base such as piperidine or triethylamine.[4]

-

The reaction mixture is typically stirred at room temperature or refluxed.[4]

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then purified, often by recrystallization from ethanol, to yield the solid product.[4]

Quantitative Data: Knoevenagel Condensation

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Piperidine/Acetic Acid | Benzene | Reflux | 16 | - | [1] |

| DBU/Water | Water | Room Temp. | - | High | [5] |

| DIPEAc | Dichloromethane | Reflux | - | >95 | [4] |

| N-Methylmorpholine | Water | Room Temp. | <0.1 | >95 | [6] |

| γ-Al2O3 nanoparticles | Solvent-free | 90 | - | High | [7] |

Reactions at the β-Carbon: Michael Addition

The electron-deficient β-carbon of ethyl benzylidenecyanoacetate is a prime target for nucleophilic attack in a conjugate addition reaction, famously known as the Michael addition.[8] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A wide range of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction.

Experimental Protocol: Michael Addition of Thiols

The following is a general procedure for the thia-Michael addition:

-

To a solution of ethyl benzylidenecyanoacetate (1 mmol) in a suitable solvent such as ethanol or THF, add the thiol (1.2 mmol).

-

A catalytic amount of a base like triethylamine is then added.

-

The reaction mixture is stirred at room temperature and monitored by TLC.

-

Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography.

Quantitative Data: Michael Addition Reactions

| Nucleophile | Catalyst | Solvent | Time | Yield (%) | Reference |

| Various Thiols | Ferric Chloride | - | 5-20 min | High | [2] |

| Amines | Acidic Alumina | Solvent-free | - | High | [9] |

| Diethyl Malonate | Sodium Ethoxide | Ethanol | - | - |

Application in Heterocyclic Synthesis: The Hantzsch Pyridine Synthesis

Ethyl benzylidenecyanoacetate is a key intermediate in the Hantzsch synthesis of dihydropyridines, which are a prominent class of calcium channel blockers.[1][10] The synthesis involves a multi-component reaction between an aldehyde (which forms the ethyl benzylidenecyanoacetate in situ or is pre-formed), a β-ketoester (like ethyl acetoacetate), and a nitrogen source (typically ammonia or ammonium acetate).[1][11][12]

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

A general procedure for the Hantzsch synthesis is as follows:

-

A mixture of the aldehyde (e.g., benzaldehyde, 1 mmol), a β-dicarbonyl compound (e.g., ethyl acetoacetate, 2 mmol), and a nitrogen source (e.g., ammonium acetate, 1.5-2 mmol) is prepared.[7]

-

The reaction can be conducted under solvent-free conditions or in a solvent like ethanol.[7]

-

The mixture is heated, often to around 80-90 °C.[7]

-

After completion, the product is typically isolated by filtration and purified by recrystallization.[13]

Quantitative Data: Hantzsch Dihydropyridine Synthesis

| Aldehyde | β-Dicarbonyl | Catalyst/Conditions | Time | Yield (%) | Reference |

| Benzaldehyde | Ethyl Acetoacetate | p-TSA, ultrasonic irradiation | - | 96 | [11] |

| Various Aldehydes | Ethyl Acetoacetate | γ-Al2O3 nanoparticles, solvent-free, 90°C | 5 min | 95 | [7] |

| Various Aldehydes | Ethyl Acetoacetate | Glycine-HCl buffer, 50-65°C | - | 75-98 | [10] |

| Benzaldehyde | Ethyl Acetoacetate | Phosphotungstic acid on alumina, neat, RT | 2-3.5 h | >75 | [14] |

Cycloaddition Reactions

The electron-poor double bond of ethyl benzylidenecyanoacetate makes it a good dienophile in Diels-Alder [4+2] cycloaddition reactions and a dipolarophile in 1,3-dipolar cycloadditions.[1][15] These reactions are powerful methods for the construction of six- and five-membered ring systems, respectively.

Diels-Alder Reaction

In a Diels-Alder reaction, ethyl benzylidenecyanoacetate can react with a conjugated diene to form a cyclohexene derivative. The reaction is facilitated by the electron-withdrawing nature of the cyano and ester groups on the dienophile.[16]

1,3-Dipolar Cycloaddition

Ethyl benzylidenecyanoacetate can also react with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings.[1][3]

Further research is needed to provide specific quantitative data and detailed experimental protocols for cycloaddition reactions involving ethyl benzylidenecyanoacetate.

Spectroscopic Data

The structure of ethyl benzylidenecyanoacetate can be confirmed by various spectroscopic techniques.[17]

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the vinyl proton (singlet), and the aromatic protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, the cyano carbon, the carbons of the double bond, the aromatic carbons, and the ethyl group carbons. |

| FT-IR | Characteristic stretching frequencies for the C≡N (cyano), C=O (ester), and C=C (alkene) bonds. |

| Mass Spec. | Molecular ion peak corresponding to its molecular weight (201.22 g/mol ). |

Conclusion

Ethyl benzylidenecyanoacetate is a highly valuable and reactive molecule in organic synthesis. Its key reactive sites, primarily the electrophilic β-carbon, allow for a wide range of transformations, including Michael additions and participation in multi-component reactions like the Hantzsch synthesis. The ability to precisely control the reactivity at these sites enables chemists to construct complex molecules with important applications in pharmaceuticals and materials science. This guide has provided a foundational understanding of its reactivity, supported by experimental data and protocols, to aid researchers in harnessing the synthetic potential of this versatile compound.

References

- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Ethyl benzylidenecyanoacetate | C12H11NO2 | CID 74845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. acgpubs.org [acgpubs.org]

- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 12. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]

- 13. Acceleration of 1,3-Dipolar Cycloadditions by Integration of Strain and Electronic Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]

- 15. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 16. Diels-Alder Reaction [organic-chemistry.org]

- 17. Ethyl benzylidenecyanoacetate (2169-69-9) for sale [vulcanchem.com]

Common synonyms for ethyl benzylidenecyanoacetate in chemical literature.

This technical guide provides a comprehensive overview of ethyl benzylidenecyanoacetate, a versatile organic compound with applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its nomenclature, physicochemical properties, and synthesis.

Common Synonyms in Chemical Literature

Ethyl benzylidenecyanoacetate is known by several names in chemical literature, which are crucial for comprehensive database searches and literature reviews. The most common synonyms are listed below:

-

Ethyl (E)-2-cyano-3-phenylacrylate[2]

-

Ethyl (2E)-2-cyano-3-phenylprop-2-enoate[3]

-

Ethyl 2-cyano-3-phenylprop-2-enoate[4]

-

alpha-Cyanocinnamic acid ethyl ester[3]

-

Ethyl cyanocinnamate[2]

-

Ethyl trans-alpha-cyanocinnamate[3]

-

(E)-Ethyl 2-Cyano-3-phenyl-2-propenoate[3]

-

NSC 8904[5]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative properties of ethyl benzylidenecyanoacetate, providing a quick reference for its physical and spectroscopic characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₂ | [4] |

| Molecular Weight | 201.22 g/mol | [4] |

| CAS Registry Number | 2025-40-3 | [4] |

| Appearance | Off-white crystalline powder | |

| Melting Point | 48-51 °C | [6] |

| Boiling Point | 188 °C at 15 mmHg | [7] |

| Solubility | Insoluble in water; soluble in organic solvents | |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.41 (t, 3H), 4.36-4.41 (q, 2H), 7.50-7.60 (m, 3H), 8.02 (d, 2H), 8.40 (s, 1H) | [6] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 14.2, 62.8, 103.0, 115.5, 130.1, 131.1, 131.5, 133.4, 155.1, 162.5 | [6] |

| IR (KBr, cm⁻¹) | 2982, 2220 (CN), 1716 (C=O), 1600, 1440 | [6] |

Experimental Protocols: Synthesis of Ethyl Benzylidenecyanoacetate

The most common and classic method for synthesizing ethyl benzylidenecyanoacetate is the Knoevenagel condensation . This reaction involves the condensation of an active methylene compound (ethyl cyanoacetate) with an aldehyde or ketone (benzaldehyde) in the presence of a basic catalyst.

Traditional Knoevenagel Condensation Protocol [4]

-

Reactants and Reagents:

-

Benzaldehyde (1 mmol)

-

Ethyl cyanoacetate (1 mmol)

-

Piperidine (catalytic amount)

-

Acetic Acid (catalytic amount)

-

Benzene (solvent)

-

-

Procedure:

-

Combine benzaldehyde, ethyl cyanoacetate, a catalytic amount of piperidine, and a catalytic amount of acetic acid in a round-bottom flask containing dry benzene.

-

Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Heat the mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with water to remove the catalyst and any unreacted starting materials.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure ethyl benzylidenecyanoacetate.

-

Green Synthesis Protocol using DBU/Water Complex [1]

-

Reactants and Reagents:

-

Benzaldehyde (1 mmol)

-

Ethyl cyanoacetate (1 mmol)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mmol)

-

Water (25 mmol)

-

-

Procedure:

-

In a 10 mL round-bottomed flask, charge DBU (1 mmol) and water (25 mmol).

-

Stir the mixture at room temperature for 3 hours to form the DBU/water complex.

-

To this mixture, add benzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol).

-

Continue stirring at room temperature and monitor the reaction progress by TLC.

-

After completion of the reaction, the product can be isolated. The work-up procedure is typically straightforward due to the green nature of the catalytic system.

-

Visualizations: Synthesis Pathway and Workflow

The following diagrams illustrate the chemical pathway of the Knoevenagel condensation and a general experimental workflow for the synthesis of ethyl benzylidenecyanoacetate.

Caption: Mechanism of the Knoevenagel Condensation.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 4. Ethyl benzylidenecyanoacetate (2169-69-9) for sale [vulcanchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 7. researchgate.net [researchgate.net]

Potential biological activities of ethyl benzylidenecyanoacetate derivatives.

An In-Depth Technical Guide to the Potential Biological Activities of Ethyl Benzylidene-cyanoacetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl benzylidenecyanoacetate and its derivatives represent a class of organic compounds characterized by a core structure synthesized through the versatile Knoevenagel condensation.[1] This scaffold is of significant interest in medicinal chemistry due to its synthetic accessibility and its ability to serve as a precursor for a wide array of heterocyclic compounds with diverse biological activities.[1] The presence of the cyano and ester groups activates the molecule, making it a valuable building block for synthesizing pyridine derivatives and other fused heterocycles.[1] Research has unveiled a broad spectrum of pharmacological properties associated with these derivatives, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of ethyl benzylidenecyanoacetate derivatives, serving as a technical resource for professionals in the field of drug discovery and development.

Synthesis of Ethyl Benzylidenecyanoacetate Derivatives

The primary method for synthesizing ethyl benzylidenecyanoacetate derivatives is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an active methylene compound, ethyl cyanoacetate, with an aldehyde or ketone, typically benzaldehyde or its substituted variants.[1] The reaction is driven by the acidity of the methylene protons in ethyl cyanoacetate, which are flanked by two electron-withdrawing groups (cyano and ester).[1]

General Reaction Mechanism

The synthesis proceeds through a multi-step mechanism:

-

Deprotonation: A base (e.g., piperidine) removes a proton from the active methylene group of ethyl cyanoacetate, forming a carbanion.[1]

-

Nucleophilic Attack: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde.[1]

-

Intermediate Formation: A tetrahedral intermediate is formed.[1]

-

Dehydration: The intermediate undergoes elimination of a water molecule to form the final carbon-carbon double bond, yielding the ethyl benzylidenecyanoacetate derivative, predominantly in the E-configuration.[1]

Caption: Knoevenagel condensation workflow for synthesis.

Potential Biological Activities

Ethyl benzylidenecyanoacetate derivatives have been investigated for a range of biological activities, demonstrating their potential as scaffolds for novel therapeutic agents.

Anticancer Activity

Several studies have highlighted the potential of these derivatives as anticancer agents. In silico studies have predicted significant antineoplastic potency, particularly for breast cancer.[2]

-

Mechanism of Action: The anticancer effects are often attributed to the inhibition of key signaling proteins involved in cancer cell proliferation and survival. Molecular docking studies have shown that these derivatives can bind to important cancer targets such as Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and farnesyl pyrophosphate synthase (FPPS).[2] Some benzimidazole derivatives, which can be synthesized from related precursors, have shown potent dual inhibitory activity against EGFR and BRAFV600E, leading to apoptosis by modulating levels of caspases and the Bcl-2 protein family.[3] Other related structures have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[4]

Caption: Inhibition of key cancer signaling pathways.

Table 1: Summary of Anticancer Activity Data

| Compound Class | Target(s) | Cancer Cell Line(s) | Activity/Result | Reference |

|---|---|---|---|---|

| Benzylidenemalononitrile & Ethyl 2-cyano-3-phenylacrylate Derivatives | HER2, EGFR, FPPS | Breast Cancer (in silico) | Predicted antineoplastic potency; stronger effect than reference drugs in docking studies. | [2] |

| Benzimidazole-based Derivatives | EGFR, BRAFV600E | NCI-60 Panel (Leukemia, Colon, etc.) | Potent antiproliferative activity; induced apoptosis via caspase activation and Bcl-2 downregulation. | [3] |

| Benzoxazole-based Derivatives | VEGFR-2 | MCF-7 (Breast), HCT116 (Colorectal), HepG2 (Hepatocellular) | IC₅₀ values ranging from 2.43 to 10.44 µM; some compounds more potent than sorafenib. | [4] |

| Alkylsulfonyl Benzimidazole Derivatives | Bcl-2 | MCF-7 (Breast) | Exhibited cytotoxic potential and modulated expression of apoptosis-related genes. |[5] |

Antimicrobial Activity

Derivatives of ethyl benzylidenecyanoacetate have demonstrated notable activity against a variety of microbial pathogens.

-

Mechanism of Action: One specific derivative, ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), has been shown to possess antibacterial properties against Pseudomonas aeruginosa and Escherichia coli.[6] Its mechanism involves the inhibition of biotin carboxylase (BC), an essential enzyme in the fatty acid synthesis pathway of bacteria.[6] This represents a potentially novel antibiotic target.[6] Other related cyanoacetamide derivatives have shown efficacy as antibiofilm agents against resistant bacterial strains like E. coli.[7]

Table 2: Summary of Antimicrobial Activity Data

| Compound/Extract | Target Microorganism(s) | Assay | Result | Reference |

|---|---|---|---|---|

| E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine | Gram-positive & Gram-negative bacteria | Agar Well Diffusion | Moderate to maximum activity with MIC values reported as inhibition zones (11-13 mm for moderate). | [8] |

| Ethyl 4-[[...]]benzoate (SABA1) | P. aeruginosa, E. coli | Enzyme Inhibition | Inhibits biotin carboxylase (BC). | [6] |

| (E)-2-benzylideno-(Z)-carbazolylideno cyanoacetamides | E. coli (Carbapenem-resistant) | Biofilm Inhibition | High antibiofilm activity; BIC of 100 µg/mL resulted in 89% inhibition. | [7] |

| Ethyl acetate extracts of various plants | S. aureus, B. subtilis, Candida spp., Cryptococcus neoformans | Broth Microdilution, Disc Diffusion | Varied MIC values (from 0.006 to 6.25 mg/ml); demonstrated broad-spectrum activity. |[9][10] |

Enzyme Inhibition

Beyond antimicrobial targets, these derivatives have been found to inhibit other classes of enzymes.

-

Targets: Studies have investigated their effects on carboxylesterases, which are involved in drug metabolism.[11] Additionally, chalcone derivatives containing a related structural motif have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases.[12]

Table 3: Summary of Enzyme Inhibition Data

| Compound Class | Target Enzyme | Inhibition Data | Reference |

|---|---|---|---|

| Ethyl 4-[[...]]benzoate (SABA1) | Biotin Carboxylase (BC) | Atypical inhibition mechanism, binding in the presence of ADP. | [6] |

| Benzil and analogues | Carboxylesterases (CEs) | Identified as a likely inhibitor. | [11] |

| Chalcone derivative (ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate) | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | IC₅₀ values of 11.13 ± 1.22 µM (AChE) and 8.74 ± 0.76 µM (BChE) reported in abstract. |[12] |

Anti-inflammatory and Antioxidant Activities

Ethyl acetate extracts containing various natural product derivatives have shown significant anti-inflammatory and antioxidant properties.

-

Anti-inflammatory Effects: In vivo mouse models have demonstrated that certain extracts can significantly inhibit the production of pro-inflammatory mediators like TNF-α, IL-6, IL-1β, and nitric oxide (NO).[13] The mechanism is suggested to involve the regulation of signaling pathways such as NF-κB and MAPK (ERK1/2, p38).[13]

-

Antioxidant Effects: The antioxidant capacity has been evaluated using various assays, including DPPH radical scavenging, nitric oxide scavenging, and metal chelating activities.[14] A good correlation between total phenol content and antioxidant activity is often observed.[9]

Experimental Protocols

This section provides generalized methodologies for the synthesis and biological evaluation of ethyl benzylidenecyanoacetate derivatives, based on standard laboratory practices and information from the cited literature.

Protocol 1: General Synthesis via Knoevenagel Condensation

This protocol describes a typical procedure for synthesizing an ethyl benzylidenecyanoacetate derivative.[1]

-

Reactant Preparation: In a round-bottom flask, combine benzaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), a catalytic amount of piperidine (e.g., 0.1 eq), and a catalytic amount of acetic acid (e.g., 0.1 eq).

-

Solvent Addition: Add a suitable solvent, such as dry benzene or toluene, to the flask.

-

Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Reflux: Heat the reaction mixture to reflux. The water formed during the condensation is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress (e.g., by TLC). The reaction is typically run for several hours (e.g., 4-16 hours).[1]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the solution with a saturated sodium chloride (brine) solution. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Caption: General workflow for product synthesis and purification.

Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion Assay)

This protocol is a standard method for evaluating the antimicrobial activity of synthesized compounds.[8]

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Pour the molten agar into sterile Petri plates and allow it to solidify.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in sterile saline or broth.

-

Seeding: Evenly spread the microbial inoculum over the surface of the solidified agar plates using a sterile cotton swab.

-

Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the seeded agar plates using a sterile cork borer.

-

Compound Loading: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 100 µL) of each test compound solution at a specific concentration (e.g., 100 µg/mL) into the wells.[8]

-

Controls: Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control and the solvent (e.g., DMSO) as a negative control.[8]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).

-

Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

Ethyl benzylidenecyanoacetate derivatives constitute a versatile and promising class of compounds with a wide array of demonstrable biological activities. Their straightforward synthesis via the Knoevenagel condensation allows for the generation of diverse chemical libraries for screening. The research highlighted in this guide demonstrates their potential as anticancer agents through the inhibition of critical kinases and induction of apoptosis, as novel antimicrobials by targeting essential bacterial enzymes, and as inhibitors of other medically relevant enzymes. The observed anti-inflammatory and antioxidant activities further broaden their therapeutic potential. Future research should focus on extensive structure-activity relationship (SAR) studies to optimize potency and selectivity, detailed mechanistic investigations to elucidate their modes of action, and in vivo studies to validate their efficacy and safety profiles in preclinical models. This foundational knowledge provides a strong basis for the continued development of ethyl benzylidenecyanoacetate derivatives as lead compounds in modern drug discovery.

References

- 1. Ethyl benzylidenecyanoacetate (2169-69-9) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies [mdpi.com]

- 4. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Convenient framework of poly functionalized (E)-2-benzylideno-(Z)-carbazolylideno cyanoacetamides via rearrangements as an efficient antibiofilm inhibitors with SAR study-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. Antioxidant and antimicrobial activities of ethyl acetate extract, fractions and compounds from stem bark of Albizia adianthifolia (Mimosoideae) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial properties and GC-MS analysis of ethyl acetate extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl Benzylidenecyanoacetate: A Comprehensive Technical Guide to its Role as a Michael Acceptor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Michael Addition and the Utility of Activated Alkenes

The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, involves the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] This reaction is renowned for its versatility and atom economy, proceeding under mild conditions to construct complex molecular frameworks.[1] The nucleophile, termed the "Michael donor," is typically a stabilized carbanion like an enolate, while the electrophilic α,β-unsaturated compound is the "Michael acceptor."[2][3][4]

Ethyl benzylidenecyanoacetate, also known as ethyl (E)-2-cyano-3-phenylacrylate, is a highly effective Michael acceptor.[5] Its structure features a carbon-carbon double bond conjugated with two powerful electron-withdrawing groups: a cyano (-CN) group and an ester (-COOEt) group. This electronic arrangement renders the β-carbon of the alkene exceptionally electrophilic and thus highly susceptible to nucleophilic attack.

Reactivity and General Mechanism

The pronounced reactivity of ethyl benzylidenecyanoacetate stems from the polarization of its π-system. The electron-withdrawing nature of the nitrile and ester functionalities delocalizes the electron density of the double bond, creating a significant partial positive charge on the β-carbon. This makes it a prime target for a wide array of nucleophiles.

The general mechanism for the Michael addition to ethyl benzylidenecyanoacetate proceeds in three key steps:

-

Nucleophilic Attack: A nucleophile adds to the electrophilic β-carbon of the ethyl benzylidenecyanoacetate.

-

Enolate Formation: This addition breaks the π-bond of the alkene, forming a resonance-stabilized enolate intermediate.

-

Protonation: The enolate is subsequently protonated, typically by the solvent or a mild acid, to yield the final 1,4-adduct.[6]

Caption: General mechanism of the Michael addition to ethyl benzylidenecyanoacetate.

Scope of Reaction and Applications

The high electrophilicity of ethyl benzylidenecyanoacetate allows it to react with a broad spectrum of both carbon and heteroatom nucleophiles. This versatility makes it a valuable building block in the synthesis of diverse and complex molecules, including many heterocyclic compounds of medicinal interest.[7]

Carbon Nucleophiles

Stabilized carbanions are common Michael donors. These include:

-

Malonates and derivatives: Diethyl malonate and similar active methylene compounds readily add to form highly functionalized products.

-

β-Ketoesters and 1,3-Diketones: Enolates derived from these compounds are excellent nucleophiles for this transformation.

-

Organometallic Reagents: While less common for this specific acceptor due to competing 1,2-addition, certain organocuprates (Gilman reagents) can be employed for 1,4-addition.

Heteroatom Nucleophiles (Hetero-Michael Addition)

The addition of heteroatoms is a powerful method for constructing C-N, C-S, and C-O bonds.

-

Nitrogen Nucleophiles (Aza-Michael): Amines and amides readily undergo conjugate addition. Asymmetric variants using chiral catalysts have been developed to produce enantioenriched products.[8]

-

Sulfur Nucleophiles (Thia-Michael): Thiols are particularly potent nucleophiles for Michael additions, often reacting under mild, base-catalyzed conditions.[9][10] This reaction is a cornerstone of "click" chemistry due to its efficiency and high yield.[1]

-

Oxygen Nucleophiles (Oxa-Michael): Alcohols and alkoxides can also serve as nucleophiles, though they are generally less reactive than their nitrogen and sulfur counterparts.

Applications in Multicomponent Reactions

Ethyl benzylidenecyanoacetate is frequently employed in multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product.[11] These reactions are highly efficient and are used to rapidly build molecular diversity. For instance, it can participate in sequences involving an initial Knoevenagel condensation followed by a Michael addition to synthesize complex heterocyclic systems like pyran, pyridine, and pyrimidine derivatives.[12][13]

Quantitative Data Summary

The following table summarizes representative examples of Michael additions to activated alkenes, including ethyl benzylidenecyanoacetate and similar acceptors, showcasing the typical conditions and outcomes.

| Michael Donor (Nucleophile) | Michael Acceptor | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Thiophenol | Citral | KF/Alumina (50%) / Solvent-free | 4 | RT | 82 | [9][14] |

| Thiophenol | Cyclohex-2-enone | KF/Alumina (50%) / Glycerin | 2.5 | RT | 70 | [9][14] |

| p-Chlorothiophenol | Methyl Acrylate | KF/Alumina (50%) / Glycerin | 2 | RT | 85 | [9][14] |

| Diethyl Malonate | Cyclopentenone | (S)-BINOL, LiAlH4 / THF | 2 | Reflux | N/A* | [15] |

| 4-Nitrophthalimide | Chalcone | 9-epi-9-amino-9-deoxyquinine | 24-72 | RT | 49-98 | [8] |

| Acetaldehyde | Nitroolefin | (S)-diphenylprolinol silyl ether | 24-48 | RT | 60-85 | [16] |

Yield not specified, focus on enantiomeric excess determination.

Detailed Experimental Protocols

General Procedure for Thia-Michael Addition using KF/Alumina

This protocol is adapted from a general method for the conjugate addition of thiols to electron-deficient alkenes.[9][14]

Materials:

-

Ethyl benzylidenecyanoacetate (1 mmol)

-

Thiophenol (1.2 mmol)

-

KF/Alumina (50% m/m, 70 mg)

-

Ethyl acetate (for workup)

Procedure:

-

To a pre-stirred mixture of thiophenol (1.2 mmol) and KF/Alumina (70 mg), add ethyl benzylidenecyanoacetate (1 mmol).

-

Stir the mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), filter the crude product to remove the solid-supported catalyst.

-

Wash the solid catalyst with ethyl acetate (10 mL).

-

Combine the filtrate and the washings and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica gel if necessary.

Asymmetric Michael Addition of a Malonate Derivative

This protocol is a conceptual adaptation based on the asymmetric synthesis of Michael adducts using organocatalysis.[15]

Materials:

-

Ethyl benzylidenecyanoacetate (1 mmol)

-

Diethyl malonate (1.2 mmol)

-

Chiral organocatalyst (e.g., a cinchona alkaloid derivative, 10 mol%)

-

Anhydrous Toluene (5 mL)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the chiral organocatalyst (0.1 mmol) in anhydrous toluene (5 mL).

-

Add ethyl benzylidenecyanoacetate (1 mmol) to the solution and stir for 5 minutes at room temperature.

-

Add diethyl malonate (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for the time required for completion (monitor by TLC, typically 24-48 hours).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the chiral product.

-

Characterize the product using NMR and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualization of Experimental Workflow & Logical Relationships

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing a Michael addition reaction.

Caption: A standard experimental workflow for a Michael addition reaction.

Relationship between Nucleophile Type and Product

This diagram shows the relationship between different classes of nucleophiles and the resulting Michael adducts formed with ethyl benzylidenecyanoacetate.

Caption: Products from the reaction of various nucleophiles with the acceptor.

Conclusion

Ethyl benzylidenecyanoacetate stands out as a versatile and highly reactive Michael acceptor in organic synthesis. The dual activation provided by the cyano and ester groups makes it an ideal substrate for forming new carbon-carbon and carbon-heteroatom bonds with a wide variety of nucleophiles. Its utility is further demonstrated by its frequent use in the construction of complex heterocyclic scaffolds and in the development of efficient multicomponent reactions, making it an invaluable tool for researchers in synthetic chemistry and drug development.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 3. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. byjus.com [byjus.com]

- 5. Ethyl benzylidenecyanoacetate | C12H11NO2 | CID 74845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. hereon.de [hereon.de]

- 11. xjenza.org [xjenza.org]

- 12. Recent Developments on Five-Component Reactions [mdpi.com]

- 13. Pseudo-multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 16. mdpi.com [mdpi.com]

An in-depth exploration of the primary industrial and laboratory applications of ethyl cyanocinnamate, detailing its synthesis, chemical properties, and significant role in the development of novel therapeutic agents.

Ethyl cyanocinnamate, a versatile organic compound, serves as a crucial building block in a multitude of chemical syntheses and possesses intriguing biological activities. This technical guide provides a thorough overview of its industrial and laboratory uses, with a focus on its applications in organic synthesis, polymer chemistry, and pharmacology. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Physicochemical and Spectral Data

Ethyl cyanocinnamate is a white to light yellow crystalline solid.[1] A summary of its key physicochemical and spectral properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₂ | [2] |

| Molecular Weight | 201.22 g/mol | [2] |

| Melting Point | 50-53 °C | [1][2] |

| Boiling Point | 188 °C at 15 mmHg | [1][2] |

| Density | 1.1076 g/cm³ | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Solubility | Soluble in methanol and other common organic solvents. | [1] |

| ¹H NMR | See reference for spectrum. | [3] |

| ¹³C NMR | See reference for spectrum. | [3] |

| IR Spectra | See reference for spectrum. | [4] |

| Mass Spectrum | Molecular Ion Peak: 201 m/z | [3] |

Industrial and Laboratory Applications

The utility of ethyl cyanocinnamate spans several scientific and industrial domains, primarily driven by the reactivity of its α,β-unsaturated system and the presence of the nitrile and ester functional groups.

Core Application in Organic Synthesis

Ethyl cyanocinnamate is a valuable intermediate in organic synthesis, largely owing to its role as a Michael acceptor.[5] This reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, making it a key starting material for the synthesis of more complex molecules.

One of the most prominent reactions for synthesizing ethyl cyanocinnamate is the Knoevenagel condensation .[6] This reaction involves the condensation of an aromatic aldehyde, such as benzaldehyde, with an active methylene compound like ethyl cyanoacetate, typically in the presence of a basic catalyst.[6][7] Various catalysts have been employed to optimize this reaction, leading to high yields under different conditions.

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| CaO | Grinding, room temperature | 85 | [4] |

| Cu─Mg─Al Layered Double Hydroxide | 80 °C, ethanol | 95 | [6] |

| Diisopropylethylammonium acetate (DIPEAc) | MDC, reflux | High | [7] |

| Diazabicyclo[5.4.0]undec-7-ene (DBU)/Water | Room temperature | 96 | [8] |

| MgO/ZrO₂ | 60 °C, solvent-free | 80-95 | [9] |

| [Bmim][OAc] (Ionic Liquid) | 60 °C, water | High | [10] |

Role in Polymer Chemistry

Ethyl cyanocinnamate and its close analog, ethyl cyanoacrylate, are utilized in polymer chemistry. Ethyl cyanoacrylate is well-known as the primary component of "super glues," polymerizing rapidly in the presence of moisture. While ethyl cyanocinnamate's polymerization is less ubiquitously known, its structural similarity suggests potential applications in the development of novel polymers with specific functionalities.

Significance in Pharmacology and Drug Development

Derivatives of cinnamic acid, including ethyl cyanocinnamate, have garnered significant attention for their diverse pharmacological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of ethyl cyanocinnamate derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

| Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Coumarin-cinnamic acid hybrid (Compound 4) | HL60 (Leukemia) | 8.09 | [11] |

| Coumarin-cinnamic acid hybrid (Compound 8b) | HepG2 (Liver) | 13.14 | [11] |

| Azacoumarin–cyanocinnamate hybrid (Compound 7) | MCF-7 (Breast) | 7.65 | [12] |

| Thiazole-based derivative | HepG-2 (Liver) | Moderate | [13] |

| Oleoyl hybrid (Compound 1) | HCT116 (Colon) | 22.4 | [14] |

| Oleoyl hybrid (Compound 2) | HCT116 (Colon) | 0.34 | [14] |

Antimicrobial Activity: Cinnamate derivatives have also shown promise as antimicrobial agents. The lipophilicity of the ester group can influence the compound's ability to penetrate microbial cell membranes.

| Compound | Microorganism | MIC (µM) | Reference |

| Ethyl cinnamate | C. albicans, C. tropicalis, C. glabrata | 726.36 | [15] |

| Butyl cinnamate | C. albicans, C. tropicalis, C. glabrata | 626.62 | [15] |

| 4-isopropylbenzylcinnamide | S. aureus, S. epidermidis, P. aeruginosa | 458.15 | [15] |

Anti-inflammatory Activity: Ethyl p-methoxycinnamate, a related compound, has been shown to possess significant anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as IL-1 and TNF-α.[16] While specific IC₅₀ values for the anti-inflammatory activity of ethyl cyanocinnamate are not widely reported, the general class of cinnamates shows potential in this area.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of ethyl cyanocinnamate.

Synthesis of Ethyl Cyanocinnamate via Knoevenagel Condensation (CaO Catalyzed)

This protocol is adapted from a solvent-free synthesis method.[4]

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde, 1 mmol)

-

Ethyl cyanoacetate (1 mmol)

-

Calcium oxide (CaO, 3 mmol)

-

Glass mortar and pestle

-

5% Hydrochloric acid (HCl)

-

Carbon tetrachloride

-

Water

-

Ethanol

Procedure:

-

A mixture of the aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and CaO (3 mmol) is placed in a glass mortar.

-

The mixture is ground at room temperature using the pestle. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the crude reaction mixture is neutralized with 5% HCl.

-

The resulting precipitate is collected by suction filtration.

-

The collected solid is washed with carbon tetrachloride and water.

-

The product is purified by recrystallization from a mixture of ethanol and water and then dried at room temperature.

Michael Addition of a Thiol to Ethyl Cyanocinnamate

This is a general protocol for the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound.[5][17]

Materials:

-

Ethyl cyanocinnamate (1 mmol)

-

Thiol (e.g., thiophenol, 1.1 mmol)

-

Solvent (e.g., ethanol, acetonitrile, or solvent-free)

-

Base (optional, e.g., triethylamine, a few drops)

Procedure:

-

Ethyl cyanocinnamate (1 mmol) is dissolved in the chosen solvent (if any) in a round-bottom flask.

-

The thiol (1.1 mmol) is added to the solution.

-

If a catalyst is used, the base is added to the mixture.

-

The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired Michael adduct.

Cytotoxicity Evaluation using the MTT Assay

This protocol outlines the procedure for determining the cytotoxic effects of a compound on cancer cell lines.[18][19]

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

96-well microtiter plates

-

Ethyl cyanocinnamate derivative (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cells are seeded into a 96-well plate at a predetermined optimal density and incubated overnight to allow for attachment.

-

The following day, the cells are treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.

-

The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the MTT solution is added to each well, and the plate is incubated for a further 2-4 hours at 37°C.

-

The medium containing MTT is then removed, and the formazan crystals formed by viable cells are dissolved by adding the solubilization solution.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.

In Vitro Tubulin Polymerization Assay

This protocol is used to assess the ability of a compound to inhibit the polymerization of tubulin.[20][21]

Materials:

-

Purified tubulin protein

-

Tubulin polymerization buffer

-

GTP solution

-

Test compound (ethyl cyanocinnamate derivative)

-

Positive controls (e.g., colchicine for inhibition, paclitaxel for stabilization)

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

A reaction mixture containing tubulin protein in polymerization buffer is prepared.

-

The test compound at various concentrations, along with controls, is added to the reaction mixture.

-

The polymerization is initiated by the addition of GTP and incubation at 37°C.

-

The change in absorbance at 340 nm is monitored over time in a microplate reader. An increase in absorbance indicates tubulin polymerization.

-

The effect of the test compound on the rate and extent of tubulin polymerization is determined by comparing the absorbance curves of the treated samples to the controls.

Signaling Pathways and Experimental Workflows

The biological activity of ethyl cyanocinnamate and its derivatives is often attributed to their interaction with specific cellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action.

Knoevenagel Condensation Workflow

The following diagram illustrates the general workflow for the synthesis of ethyl cyanocinnamate via the Knoevenagel condensation.

Caption: Workflow for the Knoevenagel condensation synthesis.

Anticancer Mechanism: Inhibition of VEGFR2 Signaling Pathway

Ethyl cinnamate, a structurally related compound, has been shown to inhibit angiogenesis by targeting the VEGFR2 signaling pathway.[22] This pathway is crucial for tumor growth and metastasis.

Caption: Inhibition of the VEGFR2 signaling pathway.

Anticancer Mechanism: Induction of Apoptosis via Bax/Bcl-2 Pathway

Many anticancer agents, including derivatives of cyanocinnamic acid, induce apoptosis by modulating the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[11][23]

Caption: Induction of apoptosis via the Bax/Bcl-2 pathway.

Experimental Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for screening the anticancer potential of ethyl cyanocinnamate derivatives.

Caption: Workflow for anticancer screening of derivatives.

Conclusion